

# Chemical and physical properties of Carboxyamidotriazole Orotate

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## Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

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## Carboxyamidotriazole Orotate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Carboxyamidotriazole Orotate** (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an orally bioavailable small molecule inhibitor of non-voltage-operated calcium channels.[1][2][3][4][5][6] By impeding calcium influx, CTO disrupts calcium channel-mediated signal transduction pathways, exhibiting anti-angiogenic, anti-proliferative, and anti-inflammatory effects.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of CTO, its mechanism of action, and detailed experimental protocols for its study.

### Chemical and Physical Properties

**Carboxyamidotriazole Orotate's** formulation as an orotate salt enhances its aqueous solubility and oral bioavailability compared to its parent compound, CAI.[1][7][8] This improved pharmacokinetic profile allows for the achievement of higher plasma concentrations with potentially reduced toxicity.[1][7][8]

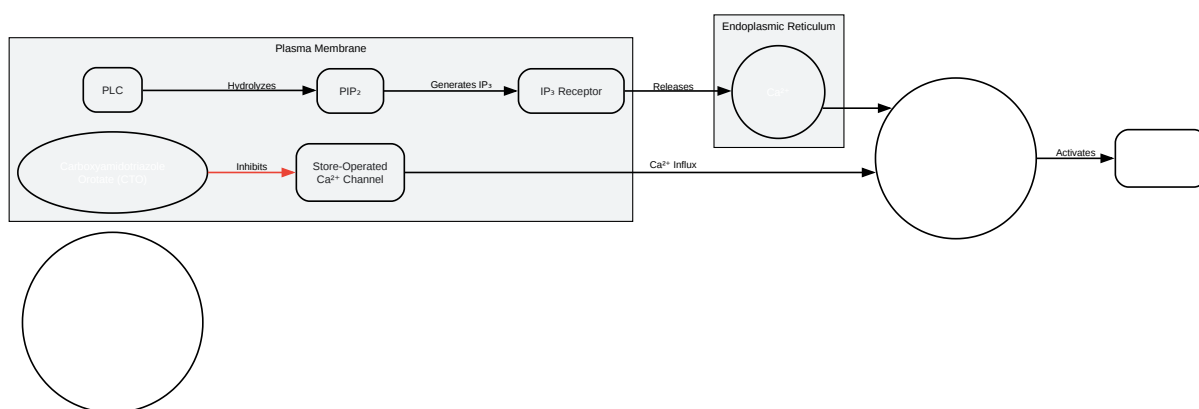
Property	Data	Reference
CAS Number	187739-60-2	[9]
Molecular Formula	C <sub>22</sub> H <sub>16</sub> Cl <sub>3</sub> N <sub>7</sub> O <sub>6</sub>	[9]
Molecular Weight	580.76 g/mol	[3]
Solubility	DMSO: 5 mg/mL (8.61 mM)[3], 25 mg/mL (43.04 mM)[2]; Water: Insoluble[2]; Ethanol: Insoluble[2]	[2][3]
Appearance	Crystalline solid	
Storage	Store at -20°C	[3]

## Mechanism of Action

The primary mechanism of action of **Carboxyamidotriazole Orotate** is the inhibition of non-voltage-operated calcium channels, leading to a blockade of store-operated calcium entry (SOCE). This disruption of calcium homeostasis affects a multitude of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.

## Inhibition of Calcium Signaling

CTO's inhibitory effect on SOCE prevents the sustained influx of extracellular calcium following the depletion of intracellular calcium stores. This process is crucial for the activation of various cellular functions.



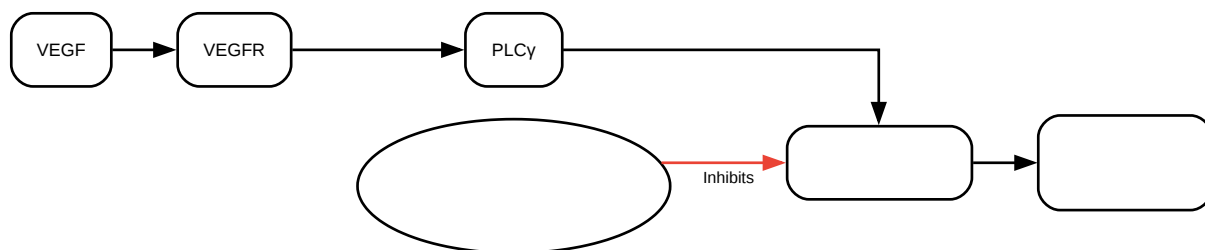
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**Figure 1.** Inhibition of Store-Operated Calcium Entry by CTO.

## Impact on Key Signaling Pathways

The disruption of calcium signaling by CTO has significant downstream consequences on several key oncogenic pathways:

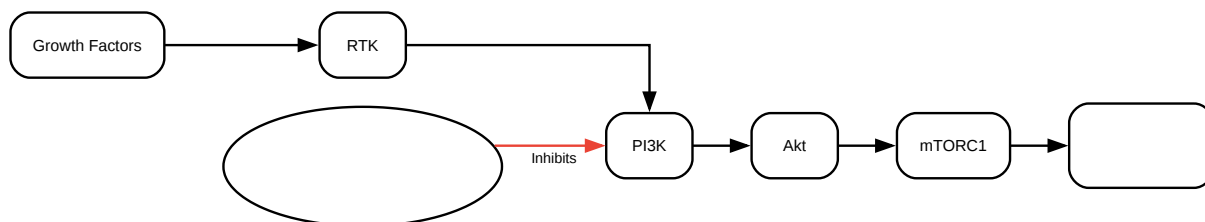
- **VEGF Signaling Pathway:** CTO inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. By blocking the calcium signaling necessary for VEGF-induced endothelial proliferation, CTO exerts its anti-angiogenic effects.



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**Figure 2.** CTO-mediated inhibition of the VEGF signaling pathway.

- **PI3K/Akt/mTOR Signaling Pathway:** CTO has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.



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**Figure 3.** CTO's inhibitory effect on the PI3K/Akt/mTOR pathway.

## Experimental Protocols

### In Vivo Chronic Myeloid Leukemia (CML) Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of CTO in a CML xenograft mouse model.[10]

### 1. Cell Culture and Inoculation:

- Culture imatinib-resistant CML cells (e.g., K562R) in appropriate media.
- Harvest viable single cells and suspend in PBS at a concentration of  $1 \times 10^7$  cells/0.2 mL.
- Inoculate each mouse subcutaneously in the right flank with the cell suspension. Day of injection is considered Day 0.

### 2. Treatment Regimen:

- On Day 7, when tumors are palpable, randomize mice into treatment and control groups (n=10 per group).
- CTO Treatment Groups: Administer CTO intraperitoneally (i.p.) at 342 mg/kg or 513 mg/kg, once daily for 5 consecutive days (Q1D x 5), for two rounds.[10] The vehicle for CTO is 80% PEG-100.[10]
- Control Group: Administer the vehicle (80% PEG-100) following the same schedule.
- Combination Therapy (Optional): Administer imatinib (50 mg/kg, i.p.) three days a week for two rounds in combination with CTO or vehicle.[10]

### 3. Monitoring and Endpoint:

- Observe animals daily for clinical signs of toxicity.
- Measure tumor volume regularly.
- The primary endpoint is typically tumor growth inhibition.

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```
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**Figure 4.** Workflow for the in vivo CML xenograft model with CTO.

## Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to stimuli, and its inhibition by CTO, using the ratiometric fluorescent indicator Fura-2 AM.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

### 1. Cell Preparation and Dye Loading:

- Culture cells to 80-100% confluence in a 96-well plate or on coverslips.[\[12\]](#)
- Prepare a Fura-2 AM loading solution (typically 1-5  $\mu$ M in a suitable buffer like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[\[13\]](#)
- Wash cells and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[\[12\]](#)
- Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20-30 minutes.[\[11\]](#)[\[14\]](#)

### 2. Calcium Measurement:

- Mount the coverslip on an imaging chamber or place the 96-well plate in a fluorescence plate reader.
- Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[\[12\]](#)
- Record the baseline fluorescence ratio (340/380 nm).
- To study the effect of CTO, pre-incubate the cells with the desired concentration of CTO before stimulating.
- Add a stimulus (e.g., a GPCR agonist) to induce a calcium response and record the change in the fluorescence ratio over time.

### 3. Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
- The change in this ratio upon stimulation reflects the calcium influx, which can be quantified and compared between control and CTO-treated cells.

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**Figure 5.** Experimental workflow for intracellular calcium measurement.

## Western Blot Analysis of the mTOR Pathway

This protocol provides a general framework for assessing the effect of CTO on the phosphorylation status of key proteins in the mTOR signaling pathway.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### 1. Cell Lysis and Protein Quantification:

- Treat cells with CTO at various concentrations and time points.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

### 2. Gel Electrophoresis and Protein Transfer:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

### 3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[\[18\]](#)

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-S6K, total S6K) overnight at 4°C.[16]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

#### 4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

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blocking; blocking -> primary_ab; primary_ab -> secondary_ab;
secondary_ab -> detection; detection -> analysis; }
```

**Figure 6.** Workflow for Western blot analysis of the mTOR pathway.

## Conclusion

**Carboxyamidotriazole Orotate** is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of calcium signaling. Its improved pharmacokinetic properties over the parent compound, CAI, make it a more viable candidate for clinical development. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to further investigate the therapeutic potential of CTO.



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